molecular formula C28H32O10 B239993 (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone CAS No. 113146-74-0

(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone

Cat. No.: B239993
CAS No.: 113146-74-0
M. Wt: 528.5 g/mol
InChI Key: CUSXWWXXAPEFHY-UHFFFAOYSA-N
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Description

(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone is a naturally occurring compound found in plants of the genus Physalis, particularly in Physalis alkekengi L. var. franchetii. It belongs to the class of withanolides, which are known for their unique 13,14-seco-16,24-cyclo-steroidal ring skeleton. Physalins, including this compound, have been studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Mechanism of Action

Target of Action

Physalin L, a compound belonging to the class of withanolides, is found in plants of the Solanaceae family, mainly in species belonging to the genus Physalis spp . It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation . It has been shown to inhibit the production of nitric oxide (NO) in macrophages cultures stimulated with lipopolysaccharide (LPS) and/or interferon gamma (IFN-ɣ) .

Mode of Action

Physalin L interacts with its targets to activate different mechanisms of cell death or immunomodulation . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities . For instance, it has been demonstrated to have an anti-inflammatory action by protecting mice against a lethal dose of LPS and decreasing the production of the pro-inflammatory cytokine TNF .

Biochemical Pathways

Physalin L acts in several cell signaling pathways . It has been shown to trigger apoptosis and autophagy in hepatocellular carcinoma (HCC) cells by inactivating the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway . Moreover, it has been suggested that withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .

Pharmacokinetics

After intragastric administration of 2.0 mg Physalin L to each rat, the mean peak time (tmax) was 0.69 h and the mean maximum concentration (Cmax) was 77.48 ng·mL-1. The area under the curve (AUC0→t) was 280.78 ng·h·mL-1, and its half-life (t1/2) was 2.89 h . These characteristics of pharmacokinetics in rats provide valuable information for in-depth study of the pharmacological activity and pharmacokinetics of Physalin L.

Result of Action

Physalin L impairs cell viability, triggers apoptosis as well as autophagy . Inhibiting autophagy augments Physalin L-evoked cell apoptosis . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .

Biochemical Analysis

Biochemical Properties

Physalin L interacts with various enzymes, proteins, and other biomolecules. It has been found to act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation

Cellular Effects

Physalin L has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the JAK-STAT3 signaling pathway in non-small cell lung cancer cells .

Molecular Mechanism

At the molecular level, Physalin L exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to enhance apoptosis in multiple myeloma cells by inhibiting the STAT3 signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Physalin L change over time. It has been observed that Physalin L displays considerable cytotoxicity against several cancer cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of Physalin L vary with different dosages in animal models. For instance, when evaluated in a murine model of delayed-type hypersensitivity, Physalin H reduced dose-dependently the edema in the animals’ ear and the proliferation of ovalbumin-specific T lymphocytes .

Metabolic Pathways

Physalin L is involved in several metabolic pathways. It has been suggested that withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone involves the isolation and purification from the calyces and berries of Physalis alkekengi L. var. franchetii. The standard substances, including this compound, are typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The isolated compounds are then purified to achieve a purity greater than 97% .

Industrial Production Methods

Industrial production of (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[203112,503,1803,2106,15The extraction process involves the use of solvents like methanol to isolate the compound from plant material, followed by purification using chromatographic methods .

Chemical Reactions Analysis

(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone undergoes various biochemical reactions, including desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation. These reactions lead to the formation of different physalin metabolites . Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the specific transformations required to produce the desired metabolites.

Scientific Research Applications

(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone has been extensively studied for its potential therapeutic applications. Some of the key areas of research include:

Comparison with Similar Compounds

(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone is one of several physalins isolated from Physalis species. Other similar compounds include Physalin A, Physalin B, Physalin D, and Physalin G. These compounds share a similar steroidal skeleton but differ in their substituents and specific biological activities . For example, Physalin A and Physalin B have been studied for their antimicrobial and antiparasitic effects, while Physalin D has shown significant antiproliferative activity against cancer cells .

Properties

IUPAC Name

5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,12,14-15,17-19,29,34-35H,7-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSXWWXXAPEFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=O)CC=CC7=CC5O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Physalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

113146-74-0
Record name Physalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

248 - 249 °C
Record name Physalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034341
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Reactant of Route 2
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Reactant of Route 3
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Reactant of Route 4
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Reactant of Route 5
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Reactant of Route 6
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone

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